N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide
説明
特性
IUPAC Name |
N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-7-5-6-10-16(14)21-18(25)13-27-19-12-11-17(23-24-19)22-20(26)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPAIONWTPHTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyridazinone Core Synthesis via Enaminone Cyclization
The pyridazine nucleus is synthesized through cyclocondensation of enaminones with hydrazine derivatives. For example, enaminone intermediates derived from 4-(N,N-diethylsulfamoyl)phenyl groups undergo reflux with hydrazine hydrate in acetic acid to form 3-aminopyridazin-6(1H)-ones. This method yields the pyridazinone scaffold with a sulfonamide substituent, which can be further functionalized.
Reaction conditions :
Thioether Side Chain Introduction
The thioether linkage at position 6 of the pyridazine ring is introduced via nucleophilic substitution. A mercaptoethyl intermediate (e.g., 2-mercapto-N-(o-tolyl)acetamide) reacts with a halogenated pyridazinone under basic conditions. Patent data highlights analogous reactions using sodium hydride in dimethylformamide (DMF) to facilitate thiolate ion formation, which displaces halides or other leaving groups.
Example protocol :
- Halogenate 3-amino-6-(4-sulfamoylphenyl)pyridazinone at position 6 using PCl₅ or SOCl₂.
- React with 2-mercapto-N-(o-tolyl)acetamide in DMF with NaH (0°C to room temperature, 2–4 hours).
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Critical parameters :
- Excess thiol reagent (1.2–1.5 equivalents) to minimize disulfide formation
- Anhydrous conditions to prevent hydrolysis
Benzamide Group Installation
The benzamide moiety at position 3 of the pyridazine ring is introduced via acyl substitution or coupling reactions. A proven method involves Schotten-Baumann acylation using benzoyl chloride.
Acylation of 3-Aminopyridazinone
- Dissolve 3-amino-6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazine in aqueous NaOH (10%).
- Add benzoyl chloride dropwise under vigorous stirring (0–5°C).
- Acidify with HCl to precipitate the product.
Yield : 70–78%
Purity : >95% (HPLC)
Functionalization of the Thioethyl Side Chain
The o-tolylamino group on the thioethyl side chain is introduced through amidation or ureation . A two-step process is typically employed:
Synthesis of 2-Chloro-N-(o-tolyl)acetamide
- React o-toluidine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA).
- Stir at room temperature for 2 hours.
Yield : 85–90%
Thiolation and Amidation
- React 2-chloro-N-(o-tolyl)acetamide with thiourea in ethanol under reflux (4 hours) to form 2-mercapto-N-(o-tolyl)acetamide.
- Use this thiol intermediate in the pyridazinone substitution reaction (Section 1.2).
Alternative Pathways and Optimization
One-Pot Multi-Component Reactions
Recent advancements employ one-pot strategies to reduce purification steps. For instance, combining pyridazinone synthesis, thioether formation, and benzoylation in a sequential manner using DMF as a universal solvent.
Advantages :
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) has been explored for introducing aromatic groups but remains less efficient for thioether linkages.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Melting Point : 255–257°C (uncorrected).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Solvent selection : Replacing DMF with THF improves scalability but reduces yield by 10%.
化学反応の分析
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
科学的研究の応用
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
類似化合物との比較
Table 1: Key Structural Differences and Similarities
Key Observations:
Heterocyclic Core : The target compound’s pyridazine core is distinct from pyridine or benzene cores in analogs. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyridine derivatives .
Amino Group: The o-tolyl group provides steric hindrance and lipophilicity, contrasting with electron-withdrawing substituents (e.g., nitro in ID 20, cyano in ID 15) seen in analogs.
生物活性
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has attracted attention in various areas of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 446.5 g/mol
- CAS Number : 872988-35-7
The structure includes a pyridazine ring, a benzamide group, and a thioether linkage, which are critical for its biological activity.
The precise mechanism of action for N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. The thioether linkage and the unique substitution pattern may influence its binding affinity and selectivity towards these targets, potentially modulating various biological processes.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds, including N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide, exhibit significant antitumor properties. A study highlighted the synthesis of related compounds that demonstrated multi-target kinase inhibition, which is crucial for cancer treatment .
Table 1: Antitumor Activity Data
| Compound | Target Kinase Inhibition (%) | EC50 (µM) |
|---|---|---|
| N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide | 40% (FAK), 43% (CDKI) | 0.1 ± 0.01 |
β-cell Protective Activity
Another significant aspect of this compound is its protective effect on pancreatic β-cells against endoplasmic reticulum (ER) stress. A related study reported that certain analogs exhibited protective activity against ER stress-induced cell death, with maximal activity observed at concentrations as low as 0.1 µM .
Table 2: β-cell Protection Data
| Compound | Maximal Activity (%) | EC50 (µM) |
|---|---|---|
| WO5m (analog of N-(6...)) | 100% | 0.1 ± 0.01 |
Case Studies and Research Findings
- Study on β-cell Protection : The compound's analogs were tested for their ability to protect INS-1 cells from ER stress induced by tunicamycin (Tm). The results showed that co-treatment with the compound significantly reduced the cleavage of caspase-3 and PARP, markers of apoptosis .
- Antitumor Efficacy : In another study focusing on antitumor activity, various derivatives were screened for their efficacy against multiple cancer cell lines. The results indicated that compounds with structural similarities to N-(6... exhibited enhanced selectivity for tumor cells while minimizing effects on normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
